molecular formula C5H12FNO2S B15241407 5-Fluoropentane-1-sulfonamide

5-Fluoropentane-1-sulfonamide

Cat. No.: B15241407
M. Wt: 169.22 g/mol
InChI Key: SPIFZSBAGICLIH-UHFFFAOYSA-N
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Description

5-Fluoropentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a fluorinated pentane chain. This compound is part of the broader class of sulfonamides, which have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropentane-1-sulfonamide typically involves the reaction of 5-fluoropentane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thus streamlining the synthetic process.

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These processes are designed to be efficient and environmentally friendly, minimizing waste and reducing the need for hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom in the pentane chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

5-Fluoropentane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting an antibacterial effect.

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfinamides: Compounds with similar structures but different oxidation states.

    Sulfonylureas: Used in medicine for their hypoglycemic effects.

Uniqueness: 5-Fluoropentane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated sulfonamides .

Properties

Molecular Formula

C5H12FNO2S

Molecular Weight

169.22 g/mol

IUPAC Name

5-fluoropentane-1-sulfonamide

InChI

InChI=1S/C5H12FNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9)

InChI Key

SPIFZSBAGICLIH-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CCS(=O)(=O)N

Origin of Product

United States

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